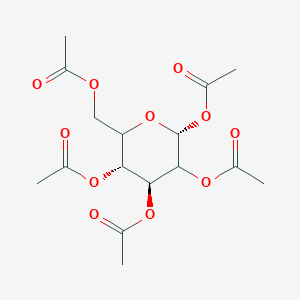

alpha,beta-D-(+)-Glucose pentaacetate

説明

Historical Perspectives and Significance in Carbohydrate Chemistry Research

Historically, glucose pentaacetate has been a central compound in the development of carbohydrate chemistry. Its synthesis and the study of its reactions have provided chemists with a stable, soluble derivative of glucose to work with, facilitating investigations into the structure and reactivity of monosaccharides. A primary application is its role as a protecting group in chemical synthesis. allgreenchems.com By acetylating the hydroxyl groups, chemists can shield them from undesired reactions while other parts of the molecule are modified. allgreenchems.com Subsequently, the acetyl groups can be selectively removed to restore the original hydroxyls. allgreenchems.com

This compound is also a crucial starting material for producing more complex molecules. For instance, it is used in the synthesis of acetobromo-α-D-glucose, a key glycosyl donor in Koenigs-Knorr-type reactions for forming glycosidic bonds. researchgate.net Furthermore, glucose pentaacetate serves as a versatile building block for creating a wide range of products, from synthetic glycosides and biopolymers to drug delivery systems and liquid crystal materials. allgreenchems.comresearchgate.netsynose.com Its utility extends to being a standard for calibration in analytical chemistry and a teaching tool in organic chemistry laboratories. allgreenchems.com

Fundamental Anomeric Considerations and Isomeric Forms

Like glucose itself, glucose pentaacetate exists as two primary anomers: the alpha (α) and beta (β) forms. ncert.nic.in These isomers, or anomers, differ only in the stereochemical configuration at the anomeric carbon (C1), the carbon atom that was part of the aldehyde group in the open-chain form of glucose. ncert.nic.in This structural nuance leads to significant differences in their physical properties and chemical reactivity.

The conversion between these two forms is known as anomerization. The anomerization of glucose pentaacetate, particularly the conversion of the β-anomer to the more stable α-anomer, has been a subject of detailed mechanistic study. cdnsciencepub.comcdnsciencepub.com This rearrangement is often catalyzed by Lewis acids, such as stannic chloride, in a non-aqueous solvent like chloroform. cdnsciencepub.comcdnsciencepub.com Research indicates that the process involves the dissociation of the acetoxy group at the C1 position, leading to the formation of an intermediate carbonium ion. cdnsciencepub.comcdnsciencepub.com The α-anomer is generally found to be more stable than the β-anomer under these acidic conditions. cdnsciencepub.comcdnsciencepub.com While acid catalysis is common, methods for anomerization under basic conditions, for example using imidazole, have also been developed. chemrxiv.org The distinct reactivity of the anomers is highlighted by the observation that the β-anomer reacts much more readily with certain reagents, like titanium tetrachloride, compared to the highly stable α-anomer. cdnsciencepub.com

Interactive Data Tables

Chemical and Physical Properties of D-Glucose Pentaacetate Anomers

The following tables detail the key identifiers and physical properties of the α and β anomers of D-glucose pentaacetate.

Table 1: Chemical Identifiers

| Property | α-D-Glucose Pentaacetate | β-D-Glucose Pentaacetate | α,β-D-Glucose Pentaacetate (Mixture) |

|---|---|---|---|

| CAS Number | 604-68-2 synose.com | 604-69-3 synose.com | 3891-59-6 synose.com |

| Molecular Formula | C₁₆H₂₂O₁₁ nih.gov | C₁₆H₂₂O₁₁ chemspider.com | C₁₆H₂₂O₁₁ scbt.com |

| Molecular Weight | 390.34 g/mol nih.gov | 390.34 g/mol chemspider.com | 390.34 g/mol scbt.com |

| IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] acetate (B1210297) | [(2S,3R,4S,5R,6R)-6-(acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate] | 1,2,3,4,6-Penta-O-acetyl-D-glucopyranose synose.com |

Table 2: Physical Properties

| Property | α-D-Glucose Pentaacetate | β-D-Glucose Pentaacetate |

|---|---|---|

| Appearance | White crystalline powder synose.com | White crystalline powder synose.com |

| Melting Point | 111.0–114.0 °C synose.com | 130.0–134.0 °C synose.com |

| Specific Rotation (c=1, CHCl₃) | +100.0° to +103.0° synose.com | +4.0° to +6.0° synose.com |

Structure

3D Structure

特性

分子式 |

C16H22O11 |

|---|---|

分子量 |

390.34 g/mol |

IUPAC名 |

[(3R,4S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12?,13-,14+,15?,16+/m1/s1 |

InChIキー |

LPTITAGPBXDDGR-XJGFBQBWSA-N |

異性体SMILES |

CC(=O)OCC1[C@H]([C@@H](C([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

正規SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Acetylation of D-Glucose

Acetylation is a common strategy to protect the hydroxyl groups of carbohydrates. rsc.org In the case of D-glucose, which possesses five hydroxyl groups, peracetylation yields glucose pentaacetate. doubtnut.comysu.edudoubtnut.com This process not only protects the hydroxyls but also serves in the purification and structural analysis of carbohydrate-containing natural products. rsc.org

The traditional and most frequently used method for the complete O-acetylation of D-glucose involves the use of excess acetic anhydride (B1165640) in conjunction with a catalyst. semanticscholar.org This reaction converts all five hydroxyl groups—four secondary alcohols and one primary alcohol at the C-6 position—into acetate (B1210297) esters, forming glucose pentaacetate. doubtnut.comysu.edu

Common catalysts for this transformation include weak bases like anhydrous sodium acetate, or acids such as zinc chloride (a Lewis acid) and strong protic acids like perchloric acid or sulfuric acid. thepharmstudent.comreddit.comresearchgate.net

Sodium Acetate: When D-glucose is heated with acetic anhydride and anhydrous sodium acetate, β-D-glucose pentaacetate is typically formed. researchgate.netchemicalbook.comgoogle.com The reaction is often performed at elevated temperatures, for instance, by refluxing the mixture. google.com One procedure involves heating D-glucose and sodium acetate in acetic anhydride to about 100°C. chemicalbook.com After cooling, the product is precipitated by pouring the reaction mixture into ice water. ysu.educhemicalbook.com

Zinc Chloride: The use of zinc chloride (ZnCl₂) as a Lewis acid catalyst in acetic anhydride generally favors the formation of the α-anomer of glucose pentaacetate. reddit.com

Perchloric Acid: A modified, efficient method for selectively synthesizing the α-anomer involves adding perchloric acid dropwise to a mixture of D-glucose and acetic anhydride, while keeping the temperature below 35°C. thepharmstudent.com This approach is noted for its high yield and the use of a smaller quantity of acetic anhydride. thepharmstudent.com

These classical methods, while effective, often require high temperatures, excess reagents, and sometimes toxic catalysts like pyridine (B92270). rsc.orgnih.gov

Table 1: Classical Acetylation Protocols for D-Glucose Click on a row to view more details.

| Catalyst | Typical Anomer Formed | Reagents | Conditions |

|---|---|---|---|

| Sodium Acetate | β | D-Glucose, Acetic Anhydride, Anhydrous Sodium Acetate | Heating (~100°C or reflux) ysu.educhemicalbook.comgoogle.com |

| Zinc Chloride (ZnCl₂) | α | D-Glucose, Acetic Anhydride, ZnCl₂ | Not specified reddit.com |

| Perchloric Acid (HClO₄) | α | D-Glucose, Acetic Anhydride, 70% Perchloric Acid | Room temperature (<35°C) thepharmstudent.com |

In response to the environmental and practical drawbacks of classical methods, modern synthetic strategies have focused on developing greener, more efficient acetylation processes. These include the use of ionic liquids, solvent-free conditions, and enzymatic catalysis.

Ionic Liquids (ILs): Ionic liquids have emerged as effective and environmentally benign solvents and catalysts for the O-acetylation of carbohydrates. semanticscholar.org Zinc-based ionic liquids, such as those derived from choline (B1196258) chloride and zinc chloride, can effectively catalyze the per-O-acetylation of monosaccharides like glucose. semanticscholar.org Acetylation in ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) acetate ([Emim][Ac]) can dramatically improve the yield and solubility of polysaccharides for analysis. nih.govacs.org The reaction in [Emim][Ac] with acetic anhydride and 1-methylimidazole (B24206) is fast, often completing in just 10 minutes at room temperature. acs.org Combining iodine with an ionic liquid under microwave irradiation also provides a highly efficient, solvent-free method for per-O-acetylation, yielding products in minutes with excellent yields. ccspublishing.org.cn

Solvent-Free Acetylation: Per-O-acetylation can be conducted under solvent-free conditions using stoichiometric amounts of acetic anhydride and a catalyst, which avoids the use of pyridine or other hazardous solvents. researchgate.net Catalysts such as diazepinium perchlorate, copper(II) perchlorate, and iodine on reduced graphene have been successfully employed for the solvent-free acetylation of sugars. researchgate.net

Enzymatic Acetylation: Enzymes offer a high degree of selectivity and operate under mild conditions, making them an attractive green alternative. Acyltransferases can be engineered for the efficient acetylation of sugars in water, overcoming the low solubility of sugars in organic solvents. acs.org These enzymes can catalyze the formation of acylglucose through the disproportionation of two 1-O-acyl-β-glucose molecules. nih.gov

Table 2: Modern and Green Acetylation Approaches Click on a row to view more details.

| Approach | Key Features | Example System | Advantages |

|---|---|---|---|

| Ionic Liquids | Acts as both solvent and catalyst; recyclable. semanticscholar.orgccspublishing.org.cn | Choline chloride-ZnCl₂; I₂/Ionic liquid with microwave. semanticscholar.orgccspublishing.org.cn | Environmentally benign, fast reaction times, high yields. semanticscholar.orgccspublishing.org.cn |

| Solvent-Free | Avoids hazardous organic solvents. researchgate.net | Acetic anhydride with catalysts like diazepinium perchlorate. researchgate.net | Reduced waste, simplified workup. researchgate.net |

| Enzymatic Catalysis | High regioselectivity, mild aqueous conditions. acs.org | Engineered acyltransferases in water. acs.org | Environmentally friendly, high selectivity, avoids protecting groups. acs.orgjst.go.jp |

Differentiating between the five hydroxyl groups of an unprotected carbohydrate is a significant synthetic challenge. nih.gov Regioselective acetylation—the selective acylation of one specific hydroxyl group—is crucial for the synthesis of complex carbohydrates and requires sophisticated strategies.

Targeting the Primary Hydroxyl (C-6 OH): The primary hydroxyl group at the C-6 position is intrinsically more reactive than the secondary hydroxyls. chemicalpapers.com This reactivity difference can be exploited for selective acetylation. Methods using acetic acid as the reagent, without an added catalyst, can achieve highly regioselective acetylation of the primary hydroxyl group at elevated temperatures. rsc.org Enzymatic methods using lipases or acetylxylan esterases are also highly effective for selective acetylation at the primary position. rsc.orgacs.org

Protecting Group Strategies: A common approach to achieve regioselectivity involves the use of protecting groups to temporarily mask certain hydroxyls, allowing others to react. pearson.comacs.org For instance, a benzylidene acetal (B89532) can be used to protect the C-4 and C-6 hydroxyl groups simultaneously, allowing for reactions at the C-1, C-2, and C-3 positions. pearson.com

Catalyst-Controlled Selectivity: Modern organocatalysis offers powerful tools for directing acylation to specific secondary hydroxyl groups, which is traditionally very difficult. jst.go.jp Chiral phosphoric acids, for example, can catalyze regioselective acetal protection of diols in monosaccharides. chemrxiv.org Other organocatalysts can direct acylation to either the axial or equatorial hydroxyl group in a cis-1,2-diol system by careful choice of the acylating agent. nih.gov

Aqueous and Tin-Mediated Methods: Selective acetylation of the anomeric hydroxyl group can be achieved in an aqueous solution using specific reagents like 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) and thioacetic acid. nih.gov Another established method involves the use of organotin derivatives, which can activate specific hydroxyl groups for regioselective acylation. rsc.org

Anomerization Reactions of Glucose Pentaacetates

Glucose pentaacetate exists as two diastereomers, known as anomers: α and β. The key difference lies in the stereochemistry at the anomeric carbon (C-1). Anomerization is the process of interconversion between these two forms.

The anomerization of glucose pentaacetates is typically catalyzed by acid and proceeds through a mechanism involving the dissociation of the acetoxy group at the C-1 position. cdnsciencepub.com This dissociation leads to the formation of a resonance-stabilized carbonium ion (or oxocarbenium ion) intermediate. cdnsciencepub.com

The process for the β-to-α rearrangement begins with a rapid dissociation of the C1-acetoxy group, often assisted by the participation of the neighboring acetyl group at C-2. cdnsciencepub.com This forms a cyclic acyloxonium ion. The subsequent rearrangement of this ion is the rate-determining step, leading to other ionic intermediates that can then recombine with an acetate ion to yield the more thermodynamically stable α-acetate. cdnsciencepub.com The α-anomer is generally more stable than the β-anomer due to the anomeric effect, which involves a stabilizing interaction between the lone pair electrons of the ring oxygen and the anti-bonding orbital of the C1-acetoxy bond. reddit.com

The interconversion between α- and β-glucose pentaacetate is facilitated by catalysts that can promote the formation of the key carbonium ion intermediate at the anomeric center.

Lewis Acids: Lewis acids are classic catalysts for anomerization. Treating β-D-glucose pentaacetate with a Lewis acid, such as stannic chloride (SnCl₄) in a solvent like chloroform, promotes its conversion to the α-form. researchgate.netcdnsciencepub.com The α-anomer exhibits high stability under these acidic conditions, which readily dissociate the β-anomer. researchgate.netcdnsciencepub.com Similarly, deacetylation of glucose pentaacetate with a Lewis acid typically results in 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose, indicating the preferential stability and formation of the α-configuration at the anomeric center during these reactions. nih.gov

Protic Acids: Strong protic acids like sulfuric acid, often in acetic acid-acetic anhydride mixtures, also effectively catalyze the α-β rearrangement of glucose pentaacetates. cdnsciencepub.com

Basic Conditions: Anomerization of glycosides under basic conditions is reported to be very rare. researchgate.net Most standard procedures rely on acidic catalysts to facilitate the interconversion.

Table 3: Catalytic Systems for Anomerization of Glucose Pentaacetate Click on a row to view more details.

| Catalyst Type | Example(s) | Typical Transformation | Mechanism |

|---|---|---|---|

| Lewis Acids | Stannic Chloride (SnCl₄), Zinc Chloride (ZnCl₂) researchgate.netcdnsciencepub.com | β-anomer to α-anomer researchgate.netcdnsciencepub.com | Promotes dissociation of the C1-acetoxy group to form a carbonium ion intermediate. cdnsciencepub.com |

| Protic Acids | Sulfuric Acid (H₂SO₄) cdnsciencepub.com | α ⇌ β rearrangement cdnsciencepub.com | Acid-catalyzed formation of the oxocarbenium ion. cdnsciencepub.com |

| Bases | Rarely used. researchgate.net | N/A | N/A |

Factors Influencing Anomeric Equilibrium and Reaction Rates

The interconversion between the α- and β-anomers of D-glucose pentaacetate, known as anomerization, is a critical aspect of its chemistry, influenced by several factors that dictate the equilibrium position and the speed of the reaction. The α-anomer is noted for its high stability under a range of acidic conditions that readily cause the dissociation of the β-form. cdnsciencepub.comcdnsciencepub.com This inherent stability means that the dissociation of the C1-carbon to acetoxy group bond is the rate-limiting step in its rearrangement. cdnsciencepub.comcdnsciencepub.comcolab.ws

The anomerization process is frequently catalyzed by acids. Lewis acids, such as stannic chloride, and protic acids are effective in promoting the rearrangement. cdnsciencepub.comcolab.wsresearchgate.net The mechanism for the β-to-α rearrangement in the presence of stannic chloride involves the complete dissociation of the anomeric acetoxy group, facilitated by the participation of the neighboring C2-acetoxy group, leading to the formation of a resonance-stabilized carbonium ion intermediate. cdnsciencepub.comcdnsciencepub.comcolab.ws The rate-controlling step is the rearrangement of this ion into other ionic intermediates that can then recombine with an acetate ion to yield the more stable α-acetate. cdnsciencepub.comcdnsciencepub.comcolab.ws The dissociation of the C1-acetoxy bond is significantly more facile for the β-anomer compared to the α-anomer. cdnsciencepub.com

Interestingly, anomerization can also be promoted efficiently under basic conditions. Imidazole has been shown to catalyze the anomerization of β-D-glucose pentaacetate to the α-form smoothly at room temperature. chemrxiv.org The reaction rate in this system is sensitive to water, and the use of 4Å molecular sieves can ensure more consistent and reproducible conversion yields. chemrxiv.org

The solvent environment also plays a role in the anomeric equilibrium. The anomeric effect, which describes the preference of electronegative substituents at the anomeric carbon for the axial position, can be influenced by solvent polarity. wikipedia.org In polar solvents, the anomeric effect tends to weaken, which can shift the equilibrium in favor of the β-anomer, where the substituent is in the equatorial position. youtube.com

Table 1: Factors Influencing Anomeric Equilibrium

| Factor | Influence | Key Findings | Citations |

| Catalyst | Determines reaction pathway and rate. | Lewis acids (e.g., SnCl₄) and protic acids favor the formation of the stable α-anomer via a carbonium ion intermediate. Imidazole provides an efficient basic catalysis route. | cdnsciencepub.comcdnsciencepub.comcolab.wsresearchgate.netchemrxiv.org |

| Anomer Stability | The α-anomer is thermodynamically more stable under acidic conditions. | The dissociation of the anomeric acetoxy group is the rate-determining step, being much slower for the α-anomer. | cdnsciencepub.comcdnsciencepub.com |

| Solvent Polarity | Affects the magnitude of the anomeric effect. | Polar solvents can decrease the anomeric effect, potentially favoring the β-anomer. | wikipedia.orgyoutube.com |

| Water Content | Can influence reaction rates, especially in base-catalyzed systems. | Use of molecular sieves leads to more consistent results in imidazole-catalyzed anomerization. | chemrxiv.org |

Deacylation and Selective Deprotection Studies

The removal of acetyl groups from glucose pentaacetate is a fundamental transformation that allows for further functionalization of the glucose scaffold. This can be achieved either completely, to regenerate the free sugar, or partially, to unmask specific hydroxyl groups for regioselective reactions.

Methods for Partial and Complete Deacetylation

Complete deacetylation to yield glucose is a standard transformation, often accomplished under basic conditions. However, achieving partial deacetylation to isolate specific glucose acetate esters requires more controlled methods.

Enzymatic hydrolysis presents a powerful tool for partial deacetylation. Lipases, such as the one from Aspergillus niger, have been successfully used for the preparative hydrolysis of β-D-(+)-glucose pentaacetate. nih.gov Unlike chemical hydrolysis which often proceeds to completion, enzymatic catalysis allows for the significant accumulation of intermediate products. nih.gov Through this method, gram quantities of pure glucose-2,3,4,6-tetraacetate, a mixture of glucose triacetate isomers, and glucose-4,6-diacetate have been prepared. nih.gov Similarly, acetyl xylan (B1165943) esterases (AXEs) are capable of catalyzing the deacetylation of glucose pentaacetate, resulting in a series of deacetylated intermediates. researchgate.net

Investigations into Anomeric Deacetylation

The selective removal of the acetyl group at the anomeric C-1 position is of paramount synthetic importance as it liberates a reactive hydroxyl group, paving the way for the synthesis of glycosides and other derivatives. ccsenet.org A variety of methods have been developed to achieve this specific transformation.

Organotin reagents, specifically (i-Pr)₃Sn(OEt), have been described as effective catalysts for the regioselective deacetylation of the anomeric position on fully acetylated carbohydrates, including glucose pentaacetate. ccsenet.orgresearchgate.net Heterogeneous catalysts also provide a convenient route; magnesium oxide (MgO) in methanol (B129727) has been shown to be an effective catalyst for this purpose. researchgate.net Another mild and effective catalyst for anomeric deacetylation is zinc acetate dihydrate in methanol. researchgate.net

Lewis acids under thermal conditions can also promote anomeric deacetylation. When glucose pentaacetate is heated with AlCl₃, the primary product isolated is 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose, the result of selective deacetylation at the anomeric center. nih.gov Furthermore, alkali metal fluorides, such as cesium fluoride (B91410) (CsF) and potassium fluoride (KF), when used in polyethylene (B3416737) glycol (PEG-400), serve as an excellent and practical medium for this reaction. researchgate.net Studies have shown the ease of anomeric acetate removal follows the order of mannose pentaacetate > galactose pentaacetate > α-glucose pentaacetate > β-glucose pentaacetate. researchgate.net

Table 2: Methods for Selective Anomeric Deacetylation

| Reagent/Catalyst | Conditions | Outcome | Citations |

| (i-Pr)₃Sn(OEt) | Methanol, reflux | Regioselective deacetylation of the anomeric acetyl group. | ccsenet.orgresearchgate.net |

| Magnesium Oxide (MgO) | Methanol, reflux | Heterogeneous catalysis for selective anomeric deacetylation. | researchgate.net |

| Zinc Acetate Dihydrate | Methanol, mild conditions | An alternative method for anomeric deacetylation. | researchgate.net |

| Aluminum Chloride (AlCl₃) | Heat (110 °C) | Yields 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. | nih.gov |

| Alkali Metal Fluorides (e.g., CsF, KF) | PEG-400 | Practical medium for anomeric deacetylation; reactivity depends on the specific sugar and fluoride salt. | researchgate.net |

Glycosylation Chemistry and Derivative Synthesis

Glucose pentaacetate is a cornerstone in glycosylation chemistry, acting as a versatile glycosyl donor and a precursor for a multitude of chemically modified glucose derivatives.

Formation of Glycosidic Linkages using Glucose Pentaacetate as Donor

In the synthesis of glycosides, glucose pentaacetate is widely employed as a glycosyl donor, where the anomeric acetate functions as a leaving group. synose.comwikipedia.org The formation of a glycosidic bond from this donor typically requires activation by a promoter, which is often a Lewis acid. nih.gov The reaction involves the nucleophilic attack of an acceptor molecule, such as an alcohol, on the anomeric carbon of the activated glucose donor.

However, the direct use of glucose pentaacetate in glycosylation is not without its challenges. For example, attempted fusion reactions between β-D-glucose pentaacetate and phenolic acceptors like 4-hydroxyacetophenone in the presence of catalysts such as ZnCl₂, AlCl₃, or p-toluenesulfonic acid at high temperatures have, in some cases, failed to produce the desired glycoside. nih.gov Instead, these conditions have led to side reactions like deacetylation or the formation of tar-like substances. nih.gov

Despite these difficulties, successful glycosylations using glucose pentaacetate have been reported. A method for preparing hydroquinone (B1673460) glucose pentaacetate involves reacting β-D-glucose pentaacetate with hydroquinone monoacetate under reduced pressure in the presence of an organic sulfonic acid catalyst. google.com More commonly, glucose pentaacetate is used as a stable precursor to more reactive glycosyl donors. researchgate.net A frequent strategy involves converting glucose pentaacetate into a glycosyl halide, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-α-D-glucose), which is then used in classic glycosylation methods like the Koenigs-Knorr reaction. researchgate.netchegg.com

Synthesis of Chemically Modified Glucose Derivatives

As a stable and accessible starting material, glucose pentaacetate is invaluable for the synthesis of a diverse range of modified glucose molecules. ccsenet.orgsynose.com The ability to selectively deprotect the anomeric position is a key strategy that opens the door to a wealth of derivatives. ccsenet.org

Following anomeric deacetylation to yield 2,3,4,6-tetra-O-acetyl-D-glucopyranose, the exposed hydroxyl group can be targeted for further reactions. This approach has been used to synthesize novel oxazaphosphorine derivatives by reacting the deacetylated intermediate with phosphorus oxychloride (POCl₃) and subsequently with 2-ethanolamine. ccsenet.org The same precursor can be used to create various alkyl sulfonate derivatives. ccsenet.org

Other synthetic routes lead to different classes of compounds. Glycosylamine derivatives have been prepared by first performing a selective anomeric deacetylation with magnesium oxide, followed by reaction with an appropriate amine, such as N-Methyl-(naphtha-2-ylmethoxy)amine. researchgate.net The synthesis of pentaacetylarbutin, an important intermediate, is achieved by reacting β-D-glucose pentaacetate with hydroquinone monoacetate. google.com Furthermore, glucose pentaacetate serves as the starting point for more complex structures, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate, which is formed via bromination and subsequent reaction with lead thiocyanate. researchgate.net The versatility of glucose pentaacetate is also highlighted by its use in materials science, where a derivative containing a triazole group was developed as a phase-selective gelator for applications in oil spill recovery. rsc.org

Stereochemical and Conformational Analysis

Elucidation of Anomeric Configuration and its Influence on Molecular Structure

The cyclization of glucose results in the formation of a new stereogenic center at the C1 carbon, known as the anomeric carbon. libretexts.org This gives rise to two distinct diastereomers, or anomers, designated as alpha (α) and beta (β). In the case of D-glucose pentaacetate, the α-anomer is defined by the C1 acetate (B1210297) group being in an axial position (trans to the CH₂OAc group at C5), while the β-anomer has the C1 acetate group in an equatorial position (cis to the CH₂OAc group at C5). stackexchange.com

Conformational Studies of the Pyranose Ring

The six-membered pyranose ring of glucose is not planar. To minimize angular and torsional strain, it adopts non-planar conformations. nih.gov Extensive studies have shown that, like cyclohexane, the most stable and predominant conformation for the pyranose ring in glucose and its derivatives is the chair conformation. nih.govpearson.comlibretexts.org Other potential, higher-energy conformations include boat and skew forms. nih.govnist.gov

In α,β-D-(+)-glucose pentaacetate, both anomers exist in a stable chair conformation (specifically, the ⁴C₁ chair form for D-glucose). nih.gov In this conformation, the substituents on the ring carbons can be oriented in either axial or equatorial positions. The stability of the chair conformation is maximized when the bulky substituent groups occupy the less sterically hindered equatorial positions. quora.com In β-D-glucose pentaacetate, all five acetate groups can reside in equatorial positions, which would typically suggest high stability. However, as noted previously, the anomeric effect provides extra stability to the α-anomer, where the C1 acetate group is axial. chegg.com

Spectroscopic Techniques for Isomeric Characterization

Distinguishing between the α and β anomers and determining their purity requires sophisticated analytical techniques capable of probing their subtle structural differences.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, and it is particularly effective in assigning the anomeric configuration of carbohydrates. nih.gov The key to differentiating the α and β anomers of glucose pentaacetate lies in the distinct NMR signals of the anomeric proton (H-1). chegg.com

The chemical shift of the anomeric proton is highly sensitive to its orientation. In the α-anomer, the axial H-1 is deshielded to a lesser extent than the equatorial H-1 in the β-anomer. Consequently, the H-1 signal for the α-anomer appears at a lower chemical shift (further upfield) compared to the β-anomer. rsc.org

Furthermore, the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) (³JH1,H2) is diagnostic of their dihedral angle. For the α-anomer, the H-1 (axial) and H-2 (axial) protons have a dihedral angle of approximately 180°, resulting in a large coupling constant. In the β-anomer, the H-1 (equatorial) and H-2 (axial) protons have a dihedral angle of roughly 60°, leading to a smaller coupling constant.

| Anomer | Anomeric Proton (H-1) Position | Reported Chemical Shift (δ) | Expected Coupling Constant (³JH1,H2) |

|---|---|---|---|

| α-D-Glucose pentaacetate | Axial | ~5.68 ppm rsc.org | Large (~8-10 Hz) |

| β-D-Glucose pentaacetate | Equatorial | ~6.29 ppm rsc.org | Small (~3-4 Hz) |

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.govyoutube.com As a result, VCD is exceptionally sensitive to the absolute configuration and conformation of chiral molecules in solution. rsc.org

For complex molecules like glucose pentaacetate, VCD provides a unique spectral fingerprint for each anomer. The analysis involves comparing the experimental VCD spectrum with theoretical spectra generated through quantum mechanical calculations (e.g., Density Functional Theory, DFT) for the possible stereoisomers. youtube.comdntb.gov.ua A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the anomer. rsc.org VCD has been successfully used to unravel the stereochemical organization of sugar anomers, making it a valuable tool for confirming the three-dimensional structure of α- and β-D-glucose pentaacetate. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For sugars, which are non-volatile, derivatization is necessary to increase their volatility for GC analysis. restek.com The formation of pentaacetate esters is one such derivatization method. nih.gov

GC is highly effective at separating the α and β anomers of glucose pentaacetate due to slight differences in their physical properties, which cause them to move through the chromatography column at different rates, resulting in distinct retention times. restek.com Once separated, the mass spectrometer fragments the molecules and detects the resulting ions. The fragmentation pattern can confirm the identity of the compound as glucose pentaacetate, while the GC peak area provides quantitative information. researchgate.netnih.gov This allows for the precise determination of the purity of a sample and the relative ratio of the α and β anomers in a mixture. restek.com

Theoretical and Computational Investigations

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetics of glucose pentaacetate and its parent compounds. These studies provide a foundational understanding of the forces and interactions that dictate its properties.

Theoretical studies on the deacetylation of β-D-glucose pentaacetate have utilized DFT calculations (B3LYP/6-31G*) to determine optimal bonding distances and binding energies. nih.gov For instance, investigations into the interaction with Lewis acids like AlCl₃ help to elucidate the initial steps of catalyzed reactions. nih.gov DFT has also been employed to analyze the fundamental nature of the anomeric effect in the parent α-D-glucopyranose. nih.gov These analyses break down the total energy difference between axial and equatorial conformers into distinct components: exchange-correlation, classical electrostatic, and density functional steric energy. nih.gov Such studies reveal that the anomeric effect is not an absolute rule and can be violated, but it is generally dictated by a combination of steric hindrance and electrostatic interactions. nih.gov

Furthermore, DFT is used to explore the catalytic mechanisms of reactions involving glucose. For example, studies on the isomerization of glucose to fructose (B13574) in the presence of Na⁺ and K⁺ ions use DFT to map the reaction pathways and determine the catalytic effectiveness of the ions at different binding sites on the glucose molecule. mdpi.com These computational approaches are crucial for understanding reaction feasibility and designing more efficient synthetic routes. dntb.gov.ua

Table 1: Theoretical Binding Energies for β-D-Glucose Pentaacetate Complexes This table illustrates the type of data obtained from quantum chemical calculations, showing the optimal bonding distances and binding energies for a complex involving β-D-glucose pentaacetate as calculated by different theoretical methods.

| Structure | Optimal Bonding Distance (R(O···B)) | Binding Energy (B3LYP/6-31G*) | Binding Energy (MP2/6-31G*) |

|---|---|---|---|

| I-a | 2.44 Å | -0.2 Kcal/mol | -2.9 Kcal/mol |

Data sourced from a theoretical study on the deacetylation of β-D-glucose pentaacetate. nih.gov

Molecular Dynamics Simulations of Anomeric Systems

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, capturing conformational changes and interactions with their environment. For anomeric systems like glucose and its derivatives, MD simulations are particularly useful for understanding their flexibility and the influence of solvents.

Ab initio MD and metadynamics simulations have been successfully used to map the free energy surfaces (FES) for reactions such as the acid-catalyzed condensation of β-D-glucose. nih.gov These simulations can trace the conversion process from the β-anomer to the α-anomer, which proceeds through a C1 carbocation intermediate, and determine the associated free energy changes and activation barriers. nih.gov This provides a dynamic picture of anomerization that goes beyond static energy calculations.

MD simulations are also critical for accurately modeling the effects of hydration. By combining MD with DFT, researchers can calculate spectroscopic properties, such as the Raman optical activity (ROA) spectra of methyl-β-D-glucose, with a high degree of accuracy. nih.gov These combined methods demonstrate that a thorough consideration of the solvent environment is essential for understanding the vibrational structure and conformational dynamics of carbohydrates in solution. nih.gov While not always focused directly on glucose pentaacetate, simulations of related systems like glucose oxidase denaturation or the folding of proteins provide a methodological framework for studying complex biomolecular dynamics. nih.govyoutube.com

Computational Elucidation of Anomeric Effects and Stereoselectivity

The anomeric effect is a stereoelectronic phenomenon that describes the preference of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring for the axial position, contrary to what would be expected from steric considerations alone. wikipedia.org Computational chemistry has been central to deciphering the origins of this effect and its influence on stereoselectivity.

The effect is generally explained by two main theories: dipole moment repulsion and hyperconjugation. nih.govyoutube.com The hyperconjugation model posits a stabilizing interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the axial C-1 substituent bond. dypvp.edu.inreddit.com DFT-based steric analysis of α-D-glucopyranose suggests the anomeric effect arises from a combination of steric and electrostatic factors. nih.gov

Computational studies are also vital for understanding stereoselectivity in glycosylation reactions. The anomerization of glucose pentaacetate catalyzed by Lewis acids like stannic chloride involves the formation of a resonance-stabilized carbonium ion intermediate. colab.ws The greater stability of the α-acetate compared to the β-anomer is a key factor in its rearrangement. colab.ws Investigations into neighboring group-directed glycosylation reactions have revealed that stereoselectivity can be dependent on the concentration of reactants. acs.org As shown in the table below, lower concentrations can favor the desired 1,2-trans selectivity, a finding that can be rationalized by a shift in the reaction mechanism along the Sₙ1-Sₙ2 spectrum. acs.org

Table 2: Influence of Donor Concentration on Glycosylation Stereoselectivity This table presents data from a study on the coupling of a d-donor (19) and a d-acceptor (18) at different concentrations, showing how reactant concentration can impact the stereochemical outcome of the reaction.

| Entry | Donor Conc. (M) | Ratio (1,2-cis:1,2-trans) |

|---|---|---|

| 1 | 0.033 | 1:6.4 |

| 2 | 0.067 | 1:4.4 |

| 3 | 0.1 | 1:3.0 |

| 4 | 0.2 | 1:3.1 |

| 5 | 0.3 | 1:3.0 |

Data adapted from studies on concentration-dependent stereoselectivity in glycosylation. acs.org

Reaction Mechanism Modeling and Energy Landscape Analysis

Modeling reaction mechanisms and analyzing the corresponding energy landscapes are key applications of computational chemistry that provide a microscopic view of chemical transformations.

For glucose pentaacetate, computational modeling helps to map out the pathways of important reactions like anomerization and deacetylation. The acid-catalyzed anomerization of the pentaacetates is understood to proceed via the dissociation of the C1-acetoxy group, leading to the formation of carbonium ion intermediates. colab.ws The rate-determining step in the β to α rearrangement is the rearrangement of this ion, whereas for the reverse reaction, it is the initial dissociation of the more stable α-acetate. colab.ws

Free energy surface (FES) analysis using methods like metadynamics provides a quantitative depiction of the reaction landscape. For the acid-catalyzed condensation of β-D-glucose, the rate-limiting step is the protonation of the C1-OH group, the breaking of the C1-O1 bond, and the subsequent formation of a C1 carbocation. nih.gov The analysis reveals the critical role of the solvent in inducing the reaction barrier. nih.gov These computational approaches allow for the detailed examination of transition states and energy barriers, offering insights that are crucial for optimizing reaction conditions and designing more efficient and selective synthetic processes. dntb.gov.ua

Advanced Research Applications and Methodological Development

Applications in Complex Organic Synthesis as a Building Block

As a versatile building block, alpha,beta-D-(+)-Glucose pentaacetate is a cornerstone in the synthesis of a diverse array of complex organic molecules. allgreenchems.com Its utility stems from the presence of the five acetyl groups, which can be strategically manipulated, and its inherent chiral structure derived from glucose.

Alpha,beta-D-(+)-Glucose pentaacetate is a key precursor in the chemical synthesis of complex carbohydrate structures, such as oligosaccharides and glycoconjugates. biosynth.com In these syntheses, it often serves as a glycosyl donor, the carbohydrate unit that forms a new glycosidic bond with a glycosyl acceptor. wikipedia.org To enhance its reactivity for more complex glycosylations, it can be converted into more potent glycosyl donors, including glycosyl halides or thioglycosides. biosynth.com The synthesis of these advanced carbohydrate structures is crucial for research in glycobiology, immunology, and drug development, where specific oligosaccharide sequences play critical roles in biological processes. nih.gov For instance, it is a starting material for the synthesis of repeating α-(1→4)-linked N-acetyl-galactosamine units, which are components of various biologically important glycans. nih.gov

The utility of alpha,beta-D-(+)-Glucose pentaacetate extends beyond carbohydrate chemistry to the synthesis of a broad spectrum of functionalized organic molecules. It serves as a synthon for numerous bioactive compounds. deyerchem.com Examples of molecules synthesized from this precursor include:

Sterol glucoside toxins deyerchem.com

Echinatin glycosides deyerchem.com

Diosgenin and other glucosyl saponins like tigogenin and hederagenin saponins deyerchem.com

Bioactive compounds such as Millingtonine A, various glycosyl-benzoxazinones, and nucleoside analogs with antimicrobial activity. deyerchem.com

Natural products with therapeutic potential, including phenylethyl trisaccharides with hepatoprotective activities and glycosyl oxadiazoles with anti-tumor properties. deyerchem.com

Furthermore, the glycosylation of existing pharmaceuticals using derivatives of glucose pentaacetate can enhance their bioavailability. deyerchem.com

Role as a Protecting Group in Multi-step Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in carbohydrate chemistry, the strategic use of protecting groups is paramount. wikipedia.org Alpha,beta-D-(+)-Glucose pentaacetate exemplifies the application of the acetyl group as a robust protecting group for the hydroxyl functionalities of glucose. allgreenchems.com The five acetyl groups effectively mask the reactive hydroxyls, preventing them from undergoing undesired reactions during subsequent chemical transformations on other parts of the molecule or on a glycosyl acceptor. allgreenchems.comnih.gov

A critical aspect of its use as a protecting group is the ability to achieve selective deprotection. The anomeric O-acetate group can be selectively removed, which is a crucial step in the preparation of various glycosyl donors, such as trichloroacetimidates and glycosyl fluorides, that are widely employed in glycosylation reactions. researchgate.net Various reagents and conditions have been developed to achieve this selective deacetylation, allowing for the targeted synthesis of complex oligosaccharides. researchgate.netresearchgate.net While the acetyl groups are generally stable, their removal can sometimes be challenging under harsh conditions, necessitating the development of milder deprotection strategies. nih.gov

Contributions to Materials Science and Engineering Research

The unique molecular structure of alpha,beta-D-(+)-Glucose pentaacetate also lends itself to applications in materials science and engineering, where it is utilized in the development of novel polymers and membranes with specialized properties.

Alpha,beta-D-(+)-Glucose pentaacetate and its derivatives are valuable monomers in the synthesis of polymers with controlled properties, particularly biodegradable polymers. allgreenchems.com By modifying the glucose pentaacetate structure, for instance, by preparing polymerizable derivatives like 2,3,4,6-tetra-O-acetyl-1-methacryloyl-glucopyranose, new biodegradable polymers can be synthesized. nih.govresearchgate.net These sugar-based polymers are of significant interest as sustainable alternatives to conventional plastics. cmu.eduresearchgate.net The incorporation of the sugar moiety into the polymer backbone can impart desirable properties such as biocompatibility and biodegradability. nih.gov Research in this area focuses on controlling the polymer architecture and, consequently, its physical and chemical properties for applications in areas like biomedical materials and environmentally friendly packaging. allgreenchems.com

There is growing research interest in the use of alpha,beta-D-(+)-Glucose pentaacetate and related sugar acetates in applications related to carbon dioxide (CO2) capture and gas separation. researchgate.net Studies have shown that sugar acetates can exhibit significant CO2 absorption capabilities. researchgate.net

A notable application is in the development of advanced gas separation membranes. Research has demonstrated that impregnating α-D-glucose pentaacetate into supported ionic liquid membranes (SILMs) can significantly enhance their performance in separating CO2 from other gases like nitrogen (N2). fao.org In one study, the addition of α-D-glucose pentaacetate to a [Bmim][BF4] ionic liquid membrane was found to increase the CO2/N2 selectivity. The research highlighted that the presence of the glucose derivative could reduce the permeability of N2, thereby improving the separation efficiency for CO2.

| Membrane Composition | Gas Condition | CO2 Permeability (Barrer) | N2 Permeability (Barrer) | CO2/N2 Selectivity | Reference |

|---|---|---|---|---|---|

| [Bmim][BF4] | Dry Gas | - | - | - | |

| [Bmim][BF4] with GPA | Dry Gas | - | - | 79 ± 0.9 | |

| [Bmim][BF4] with GPA | Humidified Gas | - | - | 86 ± 1.6 |

Data for permeability were not explicitly provided in the abstract for a direct comparison.

This research indicates the potential of using environmentally benign and biocompatible sugar derivatives like alpha,beta-D-(+)-Glucose pentaacetate to develop more efficient and sustainable gas separation technologies.

Research on Phase-Selective Gelators for Environmental Applications

The environmental threat posed by large-scale oil spills has driven research into effective remediation technologies. One promising avenue is the use of low-molecular-mass gelators (LMWGs) that can solidify oil, enabling its physical removal from water. Derivatives of β-D-glucose pentaacetate have been identified as highly efficient phase-selective gelators (PSGs), which can congeal oils from oil-water mixtures. rsc.orgresearchgate.netresearchgate.net

A notable study developed a specific β-D-glucose pentaacetate derivative, referred to as compound 1, which incorporates a triazole group. This compound has demonstrated the ability to selectively solidify various types of oil from the surface of the water in under a minute at room temperature. The resulting oleogel is opaque and possesses sufficient mechanical strength and stability to be physically scooped out of the water, offering a practical method for oil spill recovery. The efficiency of these gelators is attributed to their ability to self-assemble into fibrous networks that entrap the oil, forming a semi-solid gel. researchgate.net

The advantages of using such glucose-based derivatives include their high efficiency at low concentrations and their potential as environmentally friendly solutions. researchgate.net Research has shown that these gelators can be effective against a range of oils, including crude oil, by dispersing as a fine powder and selectively congealing the oil phase without solidifying the water. researchgate.net

A key finding from the research on the triazole-containing β-D-glucose pentaacetate derivative is its remarkable gelation capacity in different organic solvents, highlighting its potential for diverse environmental applications. The minimum gelator concentration (MGC) required to solidify various oils demonstrates its high efficiency.

| Solvent/Oil | Minimum Gelator Concentration (wt%) |

|---|---|

| Dimethyl Sulfoxide (DMS) | 0.09 |

| Mineral Oil | Data not specified |

| Pump Oil | Data not specified |

| Paraffin Oil | Data not specified |

| Diesel Oil | Data not specified |

This table showcases the high efficiency of the β-D-glucose pentaacetate derivative, compound 1, particularly its ability to solidify DMS at a very low concentration.

The development of these sugar-based gelators represents a significant contribution to addressing environmental challenges, with ongoing research focusing on optimizing their structural attributes for even greater efficiency in oil spill treatment. researchgate.net

Development of Bioplasticizers

In the pursuit of more sustainable polymer formulations, alpha,beta-D-(+)-Glucose pentaacetate has been identified as a viable bioplasticizer. synose.com Plasticizers are additives used to increase the flexibility and durability of materials. Traditional plasticizers, such as phthalates, have raised environmental and health concerns, leading to a search for safer, bio-based alternatives.

Glucose pentaacetate serves as an effective plasticizer for several polymers, including:

Polyvinyl chloride (PVC)

Polylactide (PLA)

Cellulose (B213188) acetate (B1210297) synose.com

Its utility as a bioplasticizer stems from its molecular structure, which allows it to integrate into polymer chains, reducing intermolecular forces and thereby increasing the material's plasticity. The use of glucose pentaacetate can improve the processing characteristics and mechanical properties of bioplastics like PLA, making them suitable for a wider range of applications.

Methodological Advancements in Analytical Chemistry

Utilization as Reference Standards for Analytical Techniques

The accuracy and reliability of analytical measurements are contingent upon the availability of high-purity reference standards. Alpha,beta-D-Glucose pentaacetate serves as a crucial reference material in various analytical techniques. biosynth.com It is used as a standard for the quantitative determination of acetyl groups in other molecules. synose.com

Laboratories and research institutions utilize glucose pentaacetate to calibrate instruments and validate analytical methods. biosynth.com Its stability and well-defined chemical properties make it an ideal standard. Companies specializing in chemical standards offer high-purity alpha,beta-D-Glucose pentaacetate for pharmaceutical and diagnostic testing, ensuring that researchers can obtain accurate and reproducible results. biosynth.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H22O11 | synose.comscbt.com |

| Molecular Weight | 390.34 g/mol | synose.comscbt.com |

| CAS Number (α,β-mixture) | 3891-59-6 | synose.com |

| CAS Number (α-anomer) | 604-68-2 | synose.com |

| CAS Number (β-anomer) | 604-69-3 | synose.com |

| Appearance | White crystalline powder | synose.com |

| Melting Point (α-anomer) | 111.0-114.0 °C | synose.com |

| Melting Point (β-anomer) | 130.0-134.0 °C | synose.com |

The well-characterized physical and chemical properties of α,β-D-Glucose pentaacetate contribute to its suitability as an analytical standard.

Reagent for Carbohydrate Profiling and Quantification

Beyond its role as a standard, β-D-glucose pentaacetate is a valuable reagent in the analysis of complex carbohydrates and polysaccharides. chemimpex.com In carbohydrate chemistry, the analysis of complex mixtures of sugars can be challenging. Derivatization is a common strategy to improve the analytical properties of carbohydrates, such as their volatility for gas chromatography or their ionization efficiency for mass spectrometry.

The acetylation of hydroxyl groups in sugars to form compounds like glucose pentaacetate enhances their solubility in organic solvents and allows for more stable and reproducible analytical results. chemimpex.com This derivatization process is fundamental for the detailed profiling and quantification of carbohydrates in various biological and industrial samples. By converting sugars into their pentaacetate forms, researchers can more easily separate, identify, and quantify individual components within a complex mixture. chemimpex.com

Exploration of Biological Interactions and Biochemical Tool Development

Investigation of Anomeric Specificity in Biochemical Pathways (e.g., rat pancreatic islet studies)

The orientation of the substituent on the anomeric carbon (C1) of glucose and its derivatives plays a critical role in their biological recognition and function. Studies on isolated rat pancreatic islets have demonstrated a distinct anomeric specificity in the metabolic and secretory responses to glucose pentaacetate.

Research has shown that the β-anomer of D-glucose pentaacetate is more potent in augmenting insulin (B600854) release from rat pancreatic islets than the α-anomer. nih.gov In experiments conducted in the presence of 2.8 mM D-glucose, 1.7 mM β-D-glucose pentaacetate stimulated a greater insulin output compared to an equimolar concentration of α-D-glucose pentaacetate. nih.gov This enhanced insulinotropic effect of the β-anomer was also observed when nateglinide (B44641), an insulin secretagogue, was introduced. nih.gov

The underlying mechanism for this difference appears to be linked to a stereospecific receptor interaction rather than just the generation of intracellular glucose. nih.gov The higher potency of β-D-glucose pentaacetate coincided with a significant increase in the ratio between D-[U-14C]glucose oxidation and D-[5-3H]glucose utilization, an effect not observed with the α-anomer. nih.gov These findings support a model where the stimulation of insulin release is largely due to a direct interaction with a receptor that preferentially recognizes the C1 configuration of β-D-glucose. nih.gov Interestingly, studies on unesterified glucose anomers also suggest preferential roles, with β-D-glucose being transported more readily into pancreatic cells, while α-D-glucose is a more potent stimulator of insulin secretion. nih.gov

Conversely, investigations focusing on the α-anomer revealed that its insulin-releasing action is causally related to its ability to act as a fuel for the islet B-cell. nih.gov Upon entering the cell, α-D-glucose pentaacetate is efficiently hydrolyzed, leading to an accumulation of D-glucose. nih.gov However, the metabolic processing of the ester differs from that of unesterified glucose, indicating that the coupling process between metabolic and functional events may not be identical to the standard glucose-stimulated insulin release pathway. nih.gov

Table 1: Comparative Effects of D-Glucose Pentaacetate Anomers on Insulin Release in Rat Pancreatic Islets

| Anomer | Concentration | Observation in the Presence of 2.8 mM D-Glucose | Reference |

| β-D-Glucose pentaacetate | 1.7 mM | Augmented insulin release more than the α-anomer. | nih.gov |

| α-D-Glucose pentaacetate | 1.7 mM | Less potent in augmenting insulin release compared to the β-anomer. | nih.gov |

| β-D-Glucose pentaacetate | 1.7 mM | Higher increment in insulin output when combined with nateglinide (0.01 mM). | nih.gov |

| α-D-Glucose pentaacetate | 1.7 mM | Lower increment in insulin output when combined with nateglinide (0.01 mM). | nih.gov |

Development of Biochemical Probes and Research Reagents

Glucose pentaacetate serves as a valuable research reagent and a precursor in the synthesis of more complex biochemical probes. medchemexpress.comchemimpex.com Its acetylated form provides enhanced solubility in organic solvents and stability, making it a versatile tool in laboratory settings for studying carbohydrate chemistry. chemimpex.com

As a biochemical reagent, it is frequently used to explore the mechanisms of insulin secretion in isolated pancreatic islets. medchemexpress.comchemicalbook.comfishersci.com Its ability to penetrate cells and act as an intracellular source of glucose allows researchers to bypass glucose transporters and investigate downstream metabolic and signaling events. nih.gov This makes it a useful tool for dissecting the intricate steps of insulin biosynthesis and release. nih.gov

Furthermore, glucose pentaacetate is a key intermediate in the synthesis of various carbohydrate derivatives and glycosides. chemimpex.com It serves as a valuable reagent for the analysis of sugars and polysaccharides, as its ability to form stable derivatives helps in the identification and quantification of carbohydrates within complex biological mixtures. chemimpex.com The compound is also used to synthesize a range of other molecules for biological research, including glycopeptide dendrimer conjugates and brush glycopolymers that can mimic glycolipids. synose.comdeyerchem.com

Studies on the Role of Acetylated Sugars in Cellular Responses (e.g., protein recognition and adsorption)

Acetylated sugars are integral to understanding a wide array of cellular responses, primarily through their involvement in molecular recognition events. The surfaces of cells are decorated with a dense layer of carbohydrates known as the glycocalyx, which mediates cell-cell recognition and communication through interactions with carbohydrate-binding proteins called lectins. nih.gov Synthetic acetylated sugars like glucose pentaacetate can be used to create materials that mimic these natural structures and probe their functions.

A key area of research involves using glucose pentaacetate to develop materials for studying protein recognition and adsorption. For instance, it has been used to create graft polymers where glucose, derived from the pentaacetate, is immobilized on a polypropylene (B1209903) surface. synose.comdeyerchem.com These surfaces are then used as platforms to study the specific recognition and adsorption of proteins, providing insight into how cells interact with their environment. synose.comdeyerchem.com

The acetylation of proteins themselves is a major post-translational modification that regulates cellular processes. nih.gov Studies on acetylated sugars contribute to a broader understanding of how acetate (B1210297) and acetyl groups influence metabolic fitness and global cell regulation. nih.gov By using glucose pentaacetate to synthesize probes like glycopeptide dendrimers or to create biosensors, researchers can investigate complex cellular responses such as cytotoxicity and signal transduction. synose.comdeyerchem.com For example, glucose pentaacetate has been used to create mimics of lipochitooligosaccharides, signaling molecules that can trigger cell division and enhance plant growth, demonstrating its utility in studying cellular responses across different biological kingdoms. deyerchem.com

Table 2: Applications of Glucose Pentaacetate in Developing Tools for Cellular Response Studies

| Application Area | Example of Developed Tool | Cellular Response Studied | Reference |

| Protein Recognition | Glucose-immobilized polypropylene surfaces | Protein adsorption and recognition | synose.comdeyerchem.com |

| Cytotoxicity Studies | Glycopeptide dendrimer conjugates | Hela-cell cytotoxicity | synose.comdeyerchem.com |

| Biosensing | PCDA (10,12-pentacosadiynoic acid) tagged carbohydrates | Signal transduction, molecular recognition | synose.comdeyerchem.com |

| Glycolipid Mimicry | Brush glycopolymers | Mimicking biological membranes and interactions | synose.comdeyerchem.com |

| Plant Biology | Lipochitooligosaccharide (LCO) mimics | Cell division and plant growth regulation | deyerchem.com |

Q & A

Q. What is the role of α,β-D-(+)-glucose pentaacetate in carbohydrate synthesis?

α,β-D-(+)-Glucose pentaacetate serves as a protected glucose derivative, enabling controlled glycosylation reactions. The acetyl groups block reactive hydroxyl sites, allowing selective activation of the anomeric carbon for glycosidic bond formation. For example, under Lewis acid catalysis, it acts as a glycosyl donor to synthesize simple glycosides . Its stability in organic solvents (e.g., chloroform, methanol) makes it ideal for multi-step syntheses of oligosaccharides or glycoconjugates .

Q. How can the α- and β-anomers of glucose pentaacetate be distinguished experimentally?

The anomers are differentiated via 1H NMR spectroscopy by analyzing the chemical shifts of the anomeric proton (C-1). The α-anomer exhibits a downfield shift at ~6.33 ppm, while the β-anomer resonates at ~5.72 ppm . Recrystallization from ethanol typically yields β-dominant mixtures (>95% purity) due to its higher thermodynamic stability, whereas kinetic conditions favor α-anomer formation .

Q. What analytical methods validate the purity and structure of glucose pentaacetate?

- HPLC : Reverse-phase C18 columns with water-methanol mobile phases (e.g., 6:4 v/v) detect impurities at 210 nm, achieving ≥98% purity thresholds .

- TLC and IR : Thin-layer chromatography (silica gel) with chloroform-methanol eluents confirms single spots, while IR identifies acetyl C=O stretches at ~1740 cm⁻¹ .

- Melting Point : α-Anomer melts at 107–111°C, β-anomer at 129–133°C .

Advanced Research Questions

Q. How do kinetic vs. thermodynamic controls influence the synthesis of α- and β-glucose pentaacetate?

- Kinetic Control : Acetylation of D-glucose with acetic anhydride and a catalyst (e.g., H2SO4) at low temperatures (<50°C) favors the α-anomer due to faster acetylation of the axial hydroxyl group. Crude products may contain ~13% α-anomer .

- Thermodynamic Control : Prolonged heating or recrystallization from ethanol drives equilibration toward the β-anomer, which is more stable due to equatorial acetoxy group orientation .

Q. What contradictions exist in reported solubility data for glucose pentaacetate?

While α-glucose pentaacetate is documented as water-insoluble , studies note partial solubility in polar aprotic solvents like DMSO under specific conditions. Discrepancies arise from crystallinity differences: β-anomer forms stable crystals, while α-anomer may exhibit amorphous tendencies, affecting dissolution kinetics .

Q. How is vibrational circular dichroism (VCD) used to study glucose pentaacetate’s stereochemistry?

VCD analyzes the compound’s chiral centers by measuring differential absorption of left- vs. right-circularly polarized IR light. For glucose pentaacetate, the acetyl C=O and C-O-C groups generate distinct VCD bands, enabling determination of absolute configuration and anomeric ratio in mixtures .

Q. What methodological challenges arise in glycosylation reactions using glucose pentaacetate?

- Low Reactivity : The acetyl-protected anomeric carbon requires activation (e.g., via glycosyl halides or thioglycosides) for efficient coupling. For example, treatment with HBr/AcOH converts it to glycosyl bromides, enhancing electrophilicity .

- Side Reactions : Competing hydrolysis or β-elimination can occur under acidic conditions. Optimizing Lewis acid catalysts (e.g., BF3·Et2O) and anhydrous environments minimizes these issues .

Q. How does glucose pentaacetate contribute to chiral material synthesis?

Its rigid pyranose ring and multiple stereocenters make it a template for synthesizing chiral catalysts or polymers. For instance, copolymerization with acrylates yields materials with glucose-derived helicity, useful in enantioselective catalysis or chromatography .

Future Research Directions

- Toxicity Profiling : Limited data exist on long-term biological safety. In vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and in vivo metabolic studies are needed .

- Advanced Glycosylation : Develop "click chemistry" approaches (e.g., CuAAC) for regioselective coupling with alkynyl acceptors .

- Material Science : Explore glucose pentaacetate-derived metal-organic frameworks (MOFs) for chiral separation or drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。